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molecular formula C14H9BrN2O B8744469 (5-bromo-1H-pyrrolo[2,3-b]pyridine-3-yl)-phenyl-methanone CAS No. 858117-40-5

(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-yl)-phenyl-methanone

Cat. No. B8744469
M. Wt: 301.14 g/mol
InChI Key: RVCJKCKAFYUWBZ-UHFFFAOYSA-N
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Patent
US07906648B2

Procedure details

To a suspension of AlCl3 (338 mg, 2.54 mmol) in dichloromethane (10 mL) was added 5-bromo-1H-pyrrolo[2,3-b]pyridine (100 mg, 0.507 mmol). After stirring for 45 min, benzoyl chloride (0.3 mL, 2.54 mmol) was added and the reaction mixture was stirred for 3 h. before quenching with MeOH at 0° C. The mixture was concentrated in vacuum, the pH was changed to 4 by addition of 1N aqueous NaOH, and the aqueous layer was extracted twice with EtOAc. The organic layer was dried over MgSO4, filtered and adsorbed on silica gel. Purification on silica gel with a gradient of EtOAc/hexanes afforded (5-bromo-1H-pyrrolo[2,3-b]pyridine-3-yl)-phenyl-methanone as a white solid (61 mg, 40% yield).
Name
Quantity
338 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[Br:5][C:6]1[CH:7]=[C:8]2[CH:14]=[CH:13][NH:12][C:9]2=[N:10][CH:11]=1.[C:15](Cl)(=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>ClCCl>[Br:5][C:6]1[CH:7]=[C:8]2[C:14]([C:15]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)=[O:22])=[CH:13][NH:12][C:9]2=[N:10][CH:11]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
338 mg
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
BrC=1C=C2C(=NC1)NC=C2
Step Three
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 3 h.
Duration
3 h
CUSTOM
Type
CUSTOM
Details
before quenching with MeOH at 0° C
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuum
ADDITION
Type
ADDITION
Details
the pH was changed to 4 by addition of 1N aqueous NaOH
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Purification on silica gel with a gradient of EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)NC=C2C(=O)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 61 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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